(N,N-ジデメチル)1-ヒドロキシシブトラミン塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

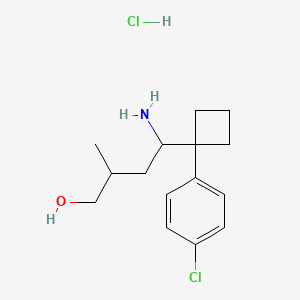

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a biochemical compound primarily used in proteomics research. It is an intermediate in the synthesis of other analogues of Sibutramine, a serotonin and noradrenaline reuptake inhibitor. The molecular formula of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is C15H22ClNO•HCl .

科学的研究の応用

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is widely used in scientific research, particularly in the fields of:

Biology: The compound is used in proteomics research to study protein interactions and functions.

Medicine: Research involving (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride contributes to understanding the pharmacological effects of Sibutramine analogues, particularly their role as serotonin and noradrenaline reuptake inhibitors.

Industry: The compound is used in the development of new pharmaceuticals and biochemical assays

作用機序

Target of Action

It’s known that sibutramine, a related compound, primarily targets the serotonin and noradrenaline reuptake transporters .

Mode of Action

Given its structural similarity to sibutramine, it may also act as a serotonin and noradrenaline reuptake inhibitor . This means it could potentially increase the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling.

Biochemical Pathways

As a potential serotonin and noradrenaline reuptake inhibitor, it could affect the serotoninergic and noradrenergic systems, which are involved in mood regulation, appetite control, and other physiological processes .

Result of Action

If it acts similarly to Sibutramine, it could potentially lead to increased serotonin and noradrenaline signaling, which could have effects on mood, appetite, and other physiological processes .

準備方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride are typically scaled-up versions of the laboratory synthesis. These methods ensure high yield and purity of the compound, adhering to stringent quality control measures. The exact industrial processes are often kept confidential by manufacturing companies .

化学反応の分析

Types of Reactions

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride can lead to the formation of corresponding ketones or aldehydes .

類似化合物との比較

Similar Compounds

Sibutramine: The parent compound, known for its role as a serotonin and noradrenaline reuptake inhibitor.

De(N,N,3-trimethyl) Sibutramine Hydrochloride: An analogue of Sibutramine with similar pharmacological properties.

Uniqueness

(N,N-didemethyl) 1-Hydroxy Sibutramine Hydrochloride is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of various Sibutramine analogues. These modifications can lead to differences in pharmacological activity and potential therapeutic applications .

生物活性

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is a notable compound in the pharmacological landscape, primarily recognized as an intermediate in the synthesis of Sibutramine analogues. This compound exhibits significant biological activity, particularly as a serotonin and norepinephrine reuptake inhibitor (SNRIs), which has implications for appetite suppression and energy expenditure.

(N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride is structurally related to Sibutramine, which is known to influence neurotransmitter levels in the central nervous system. The compound acts by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE), leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is crucial for its appetite-suppressing effects, making it a candidate for obesity management.

Pharmacological Profile

The pharmacological activity of (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride can be summarized as follows:

| Target | Activity |

|---|---|

| Serotonin Transporter (SERT) | Inhibition (Potent) |

| Norepinephrine Transporter (NET) | Inhibition (Moderate) |

| Dopamine Transporter (DAT) | Minimal Inhibition |

The compound's ability to inhibit SERT and NET suggests its potential effectiveness in managing weight by reducing appetite and increasing energy expenditure through enhanced sympathetic activity.

Clinical Studies

- Weight Management Trials : A study involving obese patients demonstrated that sibutramine, through its metabolites including (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, resulted in significant weight loss compared to placebo groups. The mean weight loss after six months was approximately 6.8 kg in the treatment group versus 3.1 kg in controls, indicating a substantial efficacy in appetite suppression and metabolic enhancement .

- Biochemical Effects : Another investigation assessed the impact of sibutramine on various biochemical parameters over 12 weeks. Results showed significant reductions in total cholesterol, triglycerides, and glucose levels, alongside increased antioxidant enzyme activity, highlighting the compound's multifaceted benefits beyond mere weight loss .

Case Studies

A notable case reported severe adverse effects associated with sibutramine use, including cardiac arrest due to QT interval prolongation. This emphasizes the importance of monitoring cardiovascular health when using compounds like (N,N-Didemethyl) 1-Hydroxy Sibutramine Hydrochloride, especially in populations with pre-existing conditions .

Safety Profile

While the compound shows promise for weight management, safety concerns have been raised regarding its cardiovascular effects. The risk of increased heart rate and QT prolongation necessitates careful patient selection and monitoring during treatment .

特性

IUPAC Name |

4-amino-4-[1-(4-chlorophenyl)cyclobutyl]-2-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO.ClH/c1-11(10-18)9-14(17)15(7-2-8-15)12-3-5-13(16)6-4-12;/h3-6,11,14,18H,2,7-10,17H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIZALIKJURKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1(CCC1)C2=CC=C(C=C2)Cl)N)CO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。